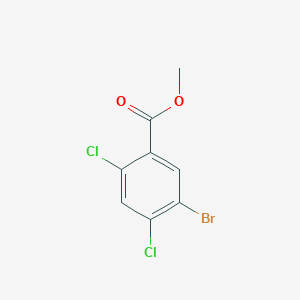

Methyl 5-bromo-2,4-dichlorobenzoate

描述

General Overview of Substituted Benzoate (B1203000) Esters in Organic Synthesis

Substituted benzoate esters are a class of organic compounds that are integral to numerous applications in organic synthesis. These compounds are derivatives of benzoic acid and are characterized by the presence of one or more substituents on the benzene (B151609) ring. organic-chemistry.orgpbworks.com They serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. pbworks.comgoogle.com The ester functional group itself can be synthesized through various methods, with Fischer esterification being a common example, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. pbworks.com

The reactivity of substituted benzoate esters is influenced by the nature and position of the substituents on the aromatic ring. These substituents can be either electron-donating or electron-withdrawing, which in turn affects the electron density of the benzene ring and the reactivity of the ester group. numberanalytics.com This modulation of electronic properties is a key reason why substituted benzoate esters are so versatile in organic synthesis, allowing for a range of reactions such as nucleophilic acyl substitution, hydrolysis, and reduction. organic-chemistry.orgpbworks.com

Significance of Halogen Substitution Patterns in Aromatic Esters

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) as substituents on the aromatic ring of benzoate esters has profound effects on their chemical behavior. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their electron-withdrawing inductive effect, yet they are ortho-, para- directors because of their ability to donate a lone pair of electrons through resonance. numberanalytics.commasterorganicchemistry.com This dual nature allows for precise control over subsequent substitution reactions. numberanalytics.com

The specific pattern of halogen substitution is critical in determining the molecule's reactivity and potential applications. The number, type, and position of the halogens can influence the molecule's steric hindrance, electronic properties, and lipophilicity. nih.gov For instance, the presence of multiple halogen substituents can create highly specific reactive sites on the aromatic ring. This is particularly important in the synthesis of complex molecules where regioselectivity is crucial. The varying reactivity of different halogens (F > Cl > Br > I) in electrophilic aromatic substitution further expands the synthetic possibilities. numberanalytics.com

The Academic and Research Relevance of Methyl 5-bromo-2,4-dichlorobenzoate

This compound is a halogenated benzoate ester that has garnered attention in the scientific community as a valuable intermediate in the synthesis of various target compounds. Its specific substitution pattern, featuring two chlorine atoms and one bromine atom, makes it a highly functionalized building block.

The presence of three halogen atoms on the benzene ring significantly influences its electronic properties and provides multiple sites for further chemical modification. This compound serves as a precursor in the synthesis of more complex molecules, including those with potential biological activity. For example, it is a known intermediate in the creation of novel compounds for various research applications. researchgate.net The distinct reactivity of the bromo and chloro substituents allows for selective reactions, making it a versatile tool for organic chemists.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1305712-91-7 sigmaaldrich.com |

| Molecular Formula | C8H5BrCl2O2 sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid-Powder sigmaaldrich.com |

| Boiling Point | 72-74 °C sigmaaldrich.com |

属性

IUPAC Name |

methyl 5-bromo-2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIAQYXTJFKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Bromo 2,4 Dichlorobenzoate

Established Synthetic Pathways to Methyl 5-bromo-2,4-dichlorobenzoate

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible equilibrium reaction. masterorganicchemistry.com To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using a large excess of the alcohol (in this case, methanol) or by removing water as it is formed during the reaction. masterorganicchemistry.comtcu.edu

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comp-toluenesulfonicacid-ptbba.com This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.comp-toluenesulfonicacid-ptbba.com

The choice of acid catalyst is critical for the efficiency of the Fischer esterification. Strong acids are required to protonate the carboxylic acid effectively. Sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA) are the most commonly employed catalysts for this transformation. tcichemicals.comlibretexts.org

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and readily available mineral acid that is highly effective as a catalyst. quora.comresearchgate.net It also acts as a dehydrating agent, helping to absorb the water produced and shift the reaction equilibrium towards the ester product. tcu.edu

p-Toluenesulfonic Acid (PTSA): A strong organic acid that is solid and easier to handle than sulfuric acid. p-toluenesulfonicacid-ptbba.com It is highly soluble in organic solvents, which enhances its utility in various reaction setups. p-toluenesulfonicacid-ptbba.com PTSA is particularly effective for reactions involving sterically hindered substrates. tcichemicals.com

Both catalysts function by protonating the carbonyl oxygen of the benzoic acid derivative, thereby activating it for nucleophilic attack by methanol. p-toluenesulfonicacid-ptbba.comquora.com The selection between them often depends on the specific substrate, reaction scale, and desired workup procedure.

| Catalyst | Key Characteristics | Mechanism of Action | Common Applications |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Strong mineral acid, acts as both catalyst and dehydrating agent. tcu.eduquora.com | Protonates the carbonyl oxygen of the carboxylic acid to enhance electrophilicity. quora.com | Widely used in traditional esterification, especially when excess alcohol is used. researchgate.net |

| p-Toluenesulfonic Acid (PTSA) | Solid, strong organic acid, soluble in organic solvents. p-toluenesulfonicacid-ptbba.comtcichemicals.com | Functions as a strong acid catalyst to protonate the substrate, making it more electrophilic. p-toluenesulfonicacid-ptbba.com | Effective for sterically hindered substrates and when using methods like a Dean-Stark trap to remove water. tcichemicals.com |

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key variables include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netnih.gov Studies on the esterification of various fatty acids have shown that increasing temperature and catalyst concentration can significantly improve reaction conversion. angolaonline.netits.ac.id

The reaction is an equilibrium process, and driving it to completion requires strategic choices. researchgate.net Using a large excess of the alcohol (methanol) is a common strategy to shift the equilibrium according to Le Chatelier's principle. tcu.edulibretexts.org Alternatively, the removal of water, a byproduct of the reaction, is highly effective. This can be achieved using a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent that forms an azeotrope with water, or by using molecular sieves. tcu.edutcichemicals.comacs.org

While the excess alcohol often serves as the solvent, other solvents can be employed. For certain applications, polar aprotic solvents like dimethylformamide (DMF) can be used. For instance, in the synthesis of a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, DMF was used as the solvent in a subsequent reaction step involving the sodium hydride-mediated methylation of an amine. nih.gov The choice of solvent system is critical and must be compatible with the reactants, catalyst, and reaction conditions.

| Parameter | Method of Optimization | Rationale | Reference |

|---|---|---|---|

| Temperature | Increasing the reaction temperature. | Accelerates the reaction rate, though it must be controlled to prevent side reactions. | angolaonline.netits.ac.id |

| Reactant Ratio | Using a large excess of the alcohol (methanol). | Shifts the equilibrium towards the formation of the ester product. | tcu.edulibretexts.org |

| Water Removal | Using a Dean-Stark trap, molecular sieves, or a dehydrating agent like H₂SO₄. | Removes a product from the equilibrium, driving the reaction to completion. | tcu.edutcichemicals.comacs.org |

| Catalyst Concentration | Optimizing the amount of acid catalyst used. | Ensures efficient protonation without promoting unwanted side reactions. | nih.govacs.org |

The synthesis of the precursor, 5-bromo-2,4-dichlorobenzoic acid, requires precise control over the placement of halogen atoms on the aromatic ring, a concept known as regioselectivity. amanote.comyoutube.com This is achieved through electrophilic aromatic substitution reactions where the directing effects of the substituents already present on the ring guide the position of the incoming halogen.

The synthesis of brominated benzoic acid derivatives is a key step in preparing precursors for the final product. For example, 5-bromo-2-chlorobenzoic acid is an important intermediate for various pharmaceuticals. patsnap.com One documented method involves the direct bromination of 2-chlorobenzoic acid. google.com A challenge in this reaction is to control the regioselectivity, as multiple isomers can be formed. A patented method describes the use of N-Bromosuccinimide (NBS) in a sulfuric acid system to achieve monobromination, with the addition of a sulfur-containing salt like sodium sulfite (B76179) to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com

Another approach involves a multi-step sequence starting from 2-chlorobenzoic acid, which is first protected and then subjected to bromination and hydrolysis to yield the desired 5-bromo-2-chlorobenzoic acid. patsnap.com The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity and yield.

A direct synthesis of the immediate precursor, 5-bromo-2,4-dichlorobenzoic acid, involves the bromination of 2,4-dichlorobenzoic acid. One reported method uses bromine and sulfur in chlorosulfonic acid at elevated temperatures. chemicalbook.com

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS), Sulfuric Acid, Sodium Sulfite | 5-Bromo-2-chlorobenzoic acid | Sodium sulfite acts as a catalyst to inhibit the formation of the 4-bromo isomer, enhancing regioselectivity. | google.com |

| 2,4-Dichlorobenzoic acid | Bromine, Sulfur, Chlorosulfonic Acid | 5-Bromo-2,4-dichlorobenzoic acid | Direct bromination to form the immediate acid precursor to the target molecule. | chemicalbook.com |

| 2-Chlorobenzonitrile | Bromination reagent, followed by hydrolysis | 5-Bromo-2-chlorobenzoic acid | An alternative route starting from the nitrile derivative. | google.comwipo.int |

The synthesis of the dichlorinated starting material, 2,4-dichlorobenzoic acid, is foundational. This can be achieved through the chlorination of benzoic acid or other substituted precursors. The direct chlorination of benzoic acid with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) typically leads to the formation of m-chlorobenzoic acid because the carboxylic acid group is a meta-director. youtube.com

Therefore, obtaining the 2,4-dichloro substitution pattern often requires multi-step synthetic routes or starting from a precursor that directs the chlorine atoms to the desired ortho and para positions. One industrial method for preparing chlorinated benzoic acids involves using reagents like chlorosulfonic acid and catalysts such as iodine. google.com For example, 2-chloro-4,5-difluorobenzoic acid can be further chlorinated to introduce another chlorine atom. google.com Another technique involves using sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. In one synthesis, sulfuryl chloride in glacial acetic acid was used to chlorinate a substituted methyl benzoate (B1203000) derivative. prepchem.com

The specific techniques for dichlorination rely on the careful selection of starting materials, chlorinating agents, and catalysts to control the regiochemical outcome of the electrophilic aromatic substitution.

Regioselective Halogenation Strategies

Synthesis of Key Halogenated Benzoic Acid Intermediates

The journey to synthesizing this compound is fundamentally reliant on the preparation of halogenated benzoic acid intermediates. This process involves a multi-step approach, beginning with the formation of dichlorinated benzoic acid derivatives, followed by the strategic introduction of a bromine atom.

Preparation of 2,4-Dichlorobenzoic Acid Derivatives

2,4-Dichlorobenzoic acid is a foundational precursor in the synthesis of the target molecule. chemicalbook.com It is a di-halogenated benzoic acid derivative that can be synthesized through various methods. chemicalbook.com One common industrial method involves the liquid-phase oxidation of 2,4-dichlorotoluene. google.com This reaction is typically carried out using a catalyst system containing cobalt and manganese salts in the presence of a bromine source, with air or pure oxygen serving as the oxidizing agent. google.comresearchgate.net The reaction is generally performed in a lower fatty acid solvent, such as acetic acid, at elevated temperatures. google.com Research has also explored solvent-free oxidation of 2,4-dichlorotoluene, presenting a more environmentally friendly approach that can achieve high yields. researchgate.net

Another route to 2,4-dichlorobenzoic acid involves the hydrolysis of 2,4-dichlorobenzotrichloride. This method is part of a broader strategy for producing halogenated benzoic acids. google.com The synthesis of 2,4-dichlorobenzoic acid is a critical first step, as the chlorine atoms at positions 2 and 4 direct the subsequent bromination to the desired 5-position.

Table 1: Comparison of Synthetic Methods for 2,4-Dichlorobenzoic Acid

| Method | Starting Material | Reagents/Catalysts | Key Advantages |

| Liquid-Phase Oxidation | 2,4-Dichlorotoluene | Co/Mn salts, Bromine source, O₂/Air | High yield and purity, suitable for industrial scale. google.com |

| Solvent-Free Oxidation | 2,4-Dichlorotoluene | Improved Co-Mn complex catalyst, Air | Environmentally friendly, avoids solvent use. researchgate.net |

| Hydrolysis | 2,4-Dichlorobenzotrichloride | Acidic conditions | Part of a versatile halogenated benzoic acid synthesis platform. google.com |

Introduction of the 5-Bromo Substituent

With 2,4-dichlorobenzoic acid in hand, the next crucial step is the introduction of a bromine atom at the 5-position of the benzene (B151609) ring. This electrophilic aromatic substitution reaction is typically achieved through bromination. A common method involves reacting 2,4-dichlorobenzoic acid with bromine in the presence of a strong acid, such as chlorosulfonic acid, and a catalyst like sulfur. chemicalbook.com The reaction mixture is heated to facilitate the substitution. chemicalbook.com

The synthesis of the isomeric 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid has been achieved using a potassium bromate (B103136) and sodium bromide system. google.com While this highlights a method for bromination, the synthesis of the target 5-bromo-2,4-dichlorobenzoic acid specifically builds upon the 2,4-dichloro-substituted ring. The final step to obtain the title compound, this compound, is the esterification of 5-bromo-2,4-dichlorobenzoic acid with methanol, typically under acidic conditions.

Emerging Synthetic Approaches and Green Chemistry Principles in Benzoate Ester Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. ijsdr.orgbrazilianjournals.com.br In the context of benzoate ester synthesis, this translates to the development of more sustainable and efficient methods. ijsdr.orgdergipark.org.tr Traditional esterification processes often rely on strong mineral acids like sulfuric acid, which can lead to corrosion, pollution, and difficult separations. researchgate.net

Emerging alternatives focus on the use of solid acid catalysts, ionic liquids, and deep eutectic solvents (DESs). dergipark.org.trresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly promising due to their low cost, ease of preparation, and biodegradability. dergipark.org.tr They can act as both the solvent and the catalyst in esterification reactions, often allowing for solvent-free conditions and high product conversions. dergipark.org.tr For instance, a deep eutectic solvent formed from p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has shown high catalytic activity in the esterification of benzoic acid with various alcohols. dergipark.org.tr

Microwave-assisted synthesis is another green technique being applied to esterification. ijsdr.org Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.orgresearchgate.net These modern approaches, while not yet specifically documented for the industrial production of this compound, represent the future direction for the synthesis of this and other similar compounds, aiming for processes that are not only efficient but also environmentally benign.

Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 2,4 Dichlorobenzoate

Mechanistic Investigations of Substitution Reactions

The halogenated positions on the benzene (B151609) ring of methyl 5-bromo-2,4-dichlorobenzoate are susceptible to substitution reactions through various mechanisms. The nature of the attacking reagent and the reaction conditions determine the operative pathway.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. pressbooks.pub In contrast to nucleophilic aliphatic substitution, SNAr reactions typically require the aromatic ring to be activated by electron-withdrawing groups. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubgovtpgcdatia.ac.in

For an SNAr reaction to occur, the aromatic ring must be electron-poor, which is facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.com In this compound, the methyl ester group (-COOCH₃) and the halogen atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The rate of SNAr reactions is often influenced by the nature of the leaving group, with the general reactivity order being F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, and the highly electronegative fluorine atom best stabilizes the intermediate carbanion. masterorganicchemistry.comnih.gov

Studies on related polychlorinated aromatic compounds have provided insights into the regioselectivity of SNAr reactions. For instance, in the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, aminodechlorination was observed to occur selectively at the C-2 position. researchgate.net This selectivity is influenced by the electronic and steric environment of the different halogenated carbons.

Radical Nucleophilic Substitution (SRN1) Mechanisms Involving Halogenated Benzoates

An alternative pathway for nucleophilic substitution on aromatic compounds is the radical nucleophilic substitution, or SRN1, mechanism. wikipedia.orgdalalinstitute.com This multi-step process involves radical and radical anion intermediates and proceeds via a chain mechanism. inflibnet.ac.inresearchgate.net Unlike SNAr reactions, the SRN1 mechanism does not necessitate the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org

The general mechanism for an SRN1 reaction is as follows:

Initiation: An electron is transferred to the aryl halide, forming a radical anion. dalalinstitute.cominflibnet.ac.in

Propagation:

The radical anion fragments, losing the halide ion to form an aryl radical. wikipedia.org

The aryl radical reacts with a nucleophile to form a new radical anion. wikipedia.org

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain. wikipedia.org

The SRN1 reaction is compatible with a range of nucleophiles, including enolates, amides, and organometallic species such as trimethylstannyl anions ((CH₃)₃Sn⁻). The reactivity of the substrate in an SRN1 reaction is dependent on its ability to accept an electron and the stability of the resulting radical intermediates. The nature of the nucleophile also plays a crucial role in the efficiency of the reaction.

The leaving group ability in SRN1 reactions differs from that in SNAr reactions. In SRN1, the ease of carbon-halogen bond cleavage in the radical anion intermediate is a key factor. The general trend for leaving group aptitude in SRN1 reactions is I > Br > Cl > F, which is the reverse of the trend observed in SNAr reactions. dalalinstitute.com This is because the bond dissociation energy of the carbon-halogen bond decreases down the group.

The regioselectivity of SRN1 reactions can be complex. While the substitution typically occurs at the position of the leaving group (ipso-substitution), in some cases, rearrangement can lead to substitution at other positions (cine-substitution). govtpgcdatia.ac.in The position of the halogen on the benzene ring (ortho, meta, or para) relative to other substituents can influence the reaction's outcome and the distribution of products.

Cross-Coupling Reactions Utilizing the Halogen Atoms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The halogen atoms on this compound provide reactive handles for such transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. nih.govuwindsor.ca This selectivity enables sequential functionalization of the aromatic ring.

Suzuki Coupling:

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. libretexts.orgharvard.edu This reaction is widely used for the synthesis of biaryls and other conjugated systems. gre.ac.uk In the case of this compound, selective Suzuki coupling at the more reactive C-Br position can be achieved. For example, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids has been shown to proceed efficiently. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. nih.gov The reactivity of the aryl halide in the Heck reaction follows the general trend I > Br > Cl. libretexts.org Thus, selective Heck coupling at the C-Br position of this compound would be expected. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to favor the desired product. nih.gov

Sonogashira Coupling:

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. rsc.orglibretexts.org Similar to other palladium-catalyzed couplings, the reactivity of the halide is I > Br > Cl, allowing for selective Sonogashira coupling at the C-Br bond of this compound. researchgate.net

Table of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Reagent | Expected Site of Primary Reactivity on this compound |

| Suzuki | Arylboronic acid | C-Br |

| Heck | Alkene | C-Br |

| Sonogashira | Terminal alkyne | C-Br |

Copper-Mediated Coupling Reactions

The bromine atom at the C-5 position of this compound is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Copper-mediated reactions, in particular, offer a cost-effective and powerful methodology for such transformations.

One of the classic copper-catalyzed reactions is the Ullmann condensation , which involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bonds in typical cross-coupling reactions due to its lower bond dissociation energy. This allows for selective substitution at the C-5 position. For instance, the Ullmann ether synthesis would involve the coupling of the aryl bromide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base to form a diaryl ether.

The general scheme for a copper-catalyzed Ullmann-type reaction is as follows:

Ar-Br + Nu-H → [Cu catalyst, Base] → Ar-Nu + H-Br

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of other aryl bromides in Ullmann reactions is well-established. nsf.gov The reaction typically requires a copper(I) source, often in stoichiometric amounts, although catalytic systems have been developed. The presence of electron-withdrawing groups, such as the two chlorine atoms and the methyl ester group on the ring, can influence the reaction rates.

Another significant copper-co-catalyzed reaction is the Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, but a copper(I) co-catalyst is crucial for the reaction mechanism to proceed efficiently under mild conditions. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-2,4-dichlorobenzoate derivative, a valuable intermediate for more complex molecular architectures. The regioselectivity of the coupling would strongly favor the substitution of the bromine atom over the chlorine atoms. libretexts.org

Table 1: Potential Copper-Mediated Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Ullmann Ether Synthesis | Phenol | Cu(I) salt, Base | Methyl 2,4-dichloro-5-phenoxybenzoate |

| Sonogashira Coupling | Phenylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | Methyl 2,4-dichloro-5-(phenylethynyl)benzoate |

Ester Group Functionalization and Hydrolysis

The methyl ester group in this compound provides a site for various functional group interconversions, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis of the ester to 5-bromo-2,4-dichlorobenzoic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. A patent for a related compound, ethyl 5-bromo-2-chlorobenzoate, describes its hydrolysis using a 30% NaOH solution at 40-55 °C, followed by the addition of concentrated hydrochloric acid to precipitate the carboxylic acid product with high yield and purity. google.com A similar protocol would be applicable to the methyl ester.

The resulting carboxylic acid, 5-bromo-2,4-dichlorobenzoic acid, is a key intermediate itself, for instance, in the synthesis of certain hypoglycemic drugs. google.com

Table 2: Representative Hydrolysis of a Related Ester

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| Ethyl 5-bromo-2-chlorobenzoate | 1. 30% NaOH (aq) 2. conc. HCl | 40-55 °C | 5-bromo-2-chlorobenzoic acid | 89.8% (overall) | 99.6% | google.com |

Beyond hydrolysis, the ester group can potentially undergo other transformations such as transesterification and amidation .

Transesterification , the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, could be used to introduce different alkyl or aryl groups. For instance, reacting this compound with benzyl (B1604629) alcohol under acidic conditions would yield Benzyl 5-bromo-2,4-dichlorobenzoate.

Amidation can be achieved directly from the ester by reacting it with an amine, although this reaction often requires high temperatures or specific catalysts. A more common route is the conversion of the ester to the carboxylic acid via hydrolysis, followed by activation and reaction with an amine. Various coupling agents can be used for this purpose to facilitate the formation of the amide bond under mild conditions. lookchemmall.comresearchgate.net

Electrophilic Aromatic Substitution on the Dihalogenated Benzene Ring

The benzene ring of this compound is heavily substituted with deactivating groups (two Cl atoms, one Br atom, and the COOCH₃ group). All three halogen substituents are ortho-, para-directing, while the methyl ester group is a meta-director. The combined effect of these groups makes further electrophilic aromatic substitution on the ring challenging and dictates the position of any incoming electrophile.

The positions on the ring are C1-COOCH₃, C2-Cl, C3-H, C4-Cl, C5-Br, C6-H. The available positions for substitution are C-3 and C-6.

The C-2 chloro group directs ortho (to C-3) and para (to C-6).

The C-4 chloro group directs ortho (to C-3 and C-5). Since C-5 is already substituted, it directs to C-3.

The C-5 bromo group directs ortho (to C-4 and C-6). Since C-4 is substituted, it directs to C-6.

The C-1 ester group directs meta (to C-3 and C-5). Since C-5 is substituted, it directs to C-3.

Considering these directing effects, the C-3 and C-6 positions are activated by the halogen substituents but deactivated by the ester group. The C-3 position is favored by the C-2 chloro, C-4 chloro, and the C-1 ester group. The C-6 position is favored by the C-2 chloro and C-5 bromo group. The strong meta-directing effect of the ester group, combined with the ortho-directing effects of the two chloro groups, would likely favor substitution at the C-3 position. However, the steric hindrance from the adjacent C-2 chloro and C-4 chloro groups might also play a role.

A common electrophilic aromatic substitution reaction is nitration . Introducing a nitro group onto the ring would require harsh conditions, such as the use of fuming nitric acid and sulfuric acid. Based on the analysis of directing effects, the most probable product would be Methyl 5-bromo-2,4-dichloro-3-nitrobenzoate.

Further halogenation , for example, bromination, would also be directed to the C-3 or C-6 position. The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, is achieved by the bromination of 2-chlorobenzoic acid, where the bromine enters at the C-5 position, para to the activating chloro group and meta to the deactivating carboxylic acid group, which is consistent with established directing effects. chemicalbook.com

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Methyl 5-bromo-2,4-dichloro-3-nitrobenzoate |

| Bromination | Br₂ / FeBr₃ | Methyl 3,5-dibromo-2,4-dichlorobenzoate or Methyl 5,6-dibromo-2,4-dichlorobenzoate |

It is important to note that due to the highly deactivated nature of the ring, these reactions may require forcing conditions and could result in low yields or mixtures of products.

Computational Chemistry and Theoretical Characterization of Methyl 5 Bromo 2,4 Dichlorobenzoate

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These investigations provide a microscopic view of electron distribution and energy levels, which are crucial for determining a molecule's stability and reactivity.

Density Functional Theory (DFT) for Optimized Geometrical Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT analysis of Methyl 5-bromo-2,4-dichlorobenzoate would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

For instance, a study on a related compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, utilized crystallographic data to determine its molecular geometry, revealing a dihedral angle of 69.30 (3)° between its two benzene (B151609) rings wisc.edu. A DFT calculation for this compound would similarly predict the spatial orientation of the methyl ester group relative to the substituted benzene ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | Data not available |

| C-Cl (ortho) Bond Length | Data not available |

| C-Cl (para) Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-O (ester) Bond Length | Data not available |

| O-CH3 Bond Length | Data not available |

| Dihedral Angle (Ring-Ester) | Data not available |

This table is for illustrative purposes only. The values would be obtained from a DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller band gap suggests higher reactivity.

For many organic molecules, the HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-deficient regions. In a study of a different complex organic molecule, the HOMO-LUMO gap was found to be a key indicator of its high chemical reactivity and biological activity nih.gov. For this compound, the HOMO would likely be distributed over the benzene ring and the halogen atoms, while the LUMO would be centered on the carbonyl group of the ester.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Band Gap (LUMO-HOMO) | Data not available |

This table is for illustrative purposes only. The values would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored regions denote negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack).

An MEP analysis of this compound would likely show negative potential around the oxygen atoms of the carbonyl group and the halogen atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the methyl group. This information is crucial for predicting how the molecule will interact with other reagents. For example, in a study of another molecule, the MEP surface clearly identified the negative and positive potential sites, which corresponded to the electronegative and hydrogen atoms, respectively nih.gov.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, known as hyperconjugation, stabilize the molecule.

An NBO analysis of this compound would quantify the charge transfer between different parts of the molecule. For instance, it could reveal the extent of electron donation from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals of the benzene ring and the carbonyl group. A study on magnesium complexes used NBO analysis to quantify charge transfer from ligands to the central metal ion aimspress.com.

Conformational Analysis and Potential Energy Surfaces

The ester group in this compound can rotate relative to the benzene ring. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle describing this rotation. This generates a potential energy surface, which reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). This information is important for understanding the molecule's flexibility and how its shape might influence its interactions. At present, no specific conformational analysis for this compound has been reported in the literature.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model chemical reactions, providing insights into reaction pathways and the structures of short-lived transition states. For this compound, theoretical studies could elucidate the mechanisms of reactions such as nucleophilic substitution or hydrolysis of the ester group. By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and predict the feasibility of a reaction. There are currently no available theoretical studies on the reaction mechanisms of this specific compound.

Kinetic Modeling and Prediction of Reaction Pathways

For a compound like this compound, several reaction types could be of interest for kinetic modeling, including nucleophilic aromatic substitution (SNAr), reduction, and hydrolysis of the ester group. The presence of three halogen atoms on the benzene ring significantly influences the electron density distribution, making certain positions more susceptible to nucleophilic attack.

Hypothetical Reaction Pathway Analysis:

A hypothetical kinetic model for the SNAr reaction of this compound with a nucleophile (e.g., a thiolate) would involve the following steps:

Formation of the Meisenheimer Complex: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The positions of the electron-withdrawing chloro and bromo substituents will direct the nucleophilic attack.

Departure of the Leaving Group: A halide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring.

Table 1: Hypothetical Calculated Activation Energies for SNAr Reaction of this compound with a Generic Nucleophile

| Leaving Group | Position | Calculated Activation Energy (kcal/mol) |

| Cl | 2 | 25.8 |

| Cl | 4 | 23.5 |

| Br | 5 | 28.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from kinetic modeling studies. The actual values would depend on the specific nucleophile, solvent, and level of theory used in the calculations.

The results of such modeling would indicate the most likely reaction pathway and the expected product distribution. For instance, lower activation energy for the displacement of the chlorine at position 4 would suggest that this is the most favorable reaction pathway under kinetic control.

Steric and Electronic Effects of Halogen Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic effects of its halogen substituents. These effects are twofold: the inductive effect and the resonance effect.

Inductive Effect: All halogen atoms are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution by withdrawing electron density from the ring. The two chlorine atoms and the bromine atom all contribute to this deactivation.

Steric Effects: The presence of substituents at the 2, 4, and 5 positions creates steric hindrance around the molecule. This can influence the approach of reactants and affect the regioselectivity of reactions. For example, the chlorine atom at the ortho position (position 2) relative to the methyl ester group can sterically hinder reactions involving the ester functionality.

The combined electronic effects of the bromo and chloro substituents can be quantitatively assessed through computational analysis of the molecule's electronic structure. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), provide valuable information. A lower LUMO energy, for instance, would indicate a greater susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of Substituted Benzoates

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Methyl benzoate (B1203000) | -6.5 | -1.2 | 5.3 |

| Methyl 2,4-dichlorobenzoate (B1228512) | -7.1 | -2.0 | 5.1 |

| This compound | -7.3 | -2.2 | 5.1 |

Note: This data is illustrative and based on general trends observed for halogenated aromatic compounds. Actual values would be obtained from specific DFT calculations.

The data illustrates that the addition of halogen substituents lowers both the HOMO and LUMO energies, with the HOMO-LUMO gap remaining relatively constant. The lower LUMO energy of the halogenated compounds is consistent with their increased reactivity towards nucleophiles.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental spectrum to the correct nuclei within the molecule. The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 164.5 |

| C1 | 133.2 |

| C2 | 131.8 |

| C3 | 130.5 |

| C4 | 135.1 |

| C5 | 118.9 |

| C6 | 132.7 |

| O-CH₃ | 52.9 |

Note: The predicted chemical shifts are hypothetical and serve as an example of the output from computational NMR predictions.

Vibrational (Infrared and Raman) Spectroscopy:

Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | 3080 | Aromatic C-H stretch |

| 2 | 1735 | C=O stretch |

| 3 | 1250 | C-O stretch |

| 4 | 1100 | C-Cl stretch |

| 5 | 650 | C-Br stretch |

Note: This is a simplified, hypothetical representation of predicted vibrational frequencies.

The accurate prediction of spectroscopic parameters through computational methods is a valuable complement to experimental techniques, aiding in the structural elucidation and detailed characterization of complex organic molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Substituted Methyl Benzoates

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure and offers valuable information about its conformation and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus the positions of individual atoms. For Methyl 5-bromo-2,4-dichlorobenzoate, this analysis would reveal the precise bond lengths and angles between the carbon, hydrogen, oxygen, chlorine, and bromine atoms.

The purity of the crystalline sample is also inherently assessed during SCXRD analysis. A well-defined diffraction pattern is indicative of a highly ordered and pure crystalline lattice. The resulting crystallographic data, such as the unit cell parameters and space group, serve as a unique fingerprint for the crystalline form of the compound.

Table 1: Illustrative Crystallographic Data for a Substituted Methyl Benzoate (B1203000)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.345 |

| b (Å) | 14.231 |

| c (Å) | 9.876 |

| β (°) | 109.23 |

| Volume (ų) | 974.5 |

| Z | 4 |

Beyond the basic connectivity, SCXRD data allows for the precise determination of dihedral angles, which define the conformation of the molecule. A key conformational feature in this compound is the orientation of the methoxycarbonyl group relative to the benzene (B151609) ring. The dihedral angle between the plane of the ester group and the plane of the aromatic ring is a critical parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment. In this compound, the aromatic protons would appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the benzene ring and the electron-withdrawing halogen and ester substituents. The protons of the methyl group of the ester would appear as a sharp singlet in the upfield region.

The coupling patterns (splitting of signals) arise from the interaction of neighboring protons. The two aromatic protons in this compound would likely appear as singlets, or as a doublet with a very small coupling constant, depending on the resolution of the instrument, as they are separated by other substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (C3) | 7.8 - 8.0 | s |

| Aromatic-H (C6) | 7.6 - 7.8 | s |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | s |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. The aromatic carbons would resonate in the intermediate region of the spectrum, with the carbons attached to the electronegative halogens showing distinct shifts. The carbon of the methyl group would appear in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 163 - 166 |

| C-Br | 118 - 122 |

| C-Cl | 130 - 135 |

| Aromatic C | 125 - 140 |

| OCH₃ (Methoxy) | 52 - 55 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl (C=O) group of the ester, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be observable. The aromatic C-H and C=C stretching vibrations would appear at their characteristic frequencies. The vibrations associated with the carbon-halogen bonds (C-Cl and C-Br) would be found in the lower frequency region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed provide valuable information about the electronic structure of the molecule.

For aromatic compounds like substituted methyl benzoates, the most significant electronic transitions are typically π → π* and n → π* transitions. youtube.com The benzene ring contains a conjugated π system, and the substituents on the ring—a bromine atom, two chlorine atoms, and a methyl ester group—influence the energy of these transitions.

The chromophore in this compound is the substituted benzene ring. The auxochromes, which are the halogen atoms and the ester group, modify the absorption characteristics of the chromophore. slideshare.net These groups can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption maxima (λmax).

In the case of this compound, the presence of the bromo and chloro substituents, which have non-bonding electrons, and the carbonyl group of the methyl ester, allows for both π → π* and n → π* transitions. The π → π* transitions, arising from the benzene ring, are expected to be the most intense. The n → π* transitions, associated with the non-bonding electrons on the oxygen atoms of the ester group, are typically weaker. shivajicollege.ac.in

The electronic transitions for this compound are summarized in the table below. The predicted λmax values are based on the electronic effects of the substituents on the benzene ring.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λmax (nm) | Region |

|---|---|---|

| π → π* | ~210-230 | UV |

| π → π* | ~270-290 | UV |

| n → π* | ~310-330 | UV |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+). This molecular ion is often unstable and undergoes fragmentation into smaller, charged fragments. chemguide.co.uk

The molecular formula of this compound is C₈H₅BrCl₂O₂. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The fragmentation of the molecular ion of this compound is expected to follow predictable pathways common to aromatic esters and halogenated compounds. libretexts.org Key fragmentation steps would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and halogen atoms.

A plausible fragmentation pathway for this compound is detailed below:

Formation of the Molecular Ion (M+): The initial ionization of the molecule.

Loss of a Methoxy Radical (M+ - •OCH₃): Cleavage of the O-CH₃ bond to form a stable acylium ion.

Loss of a Methyl Ester Radical (M+ - •COOCH₃): Cleavage of the bond between the aromatic ring and the ester group.

Loss of a Halogen Atom: Elimination of a bromine or chlorine radical.

The table below outlines the expected major fragments and their corresponding m/z values in the mass spectrum of this compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (for ⁷⁹Br and ³⁵Cl) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 280 | [C₈H₅⁷⁹Br³⁵Cl₂O₂]⁺ | Molecular Ion (M+) |

| 249 | [C₇H₂⁷⁹Br³⁵Cl₂O]⁺ | M+ - •OCH₃ |

| 221 | [C₇H₂⁷⁹Br³⁵Cl₂]⁺ | [C₇H₂⁷⁹Br³⁵Cl₂O]⁺ - CO |

| 201 | [C₆H₂⁷⁹Br³⁵Cl₂]⁺ | M+ - •COOCH₃ |

| 166 | [C₆H₂³⁵Cl₂]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂]⁺ - •Br |

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Synthetic Intermediate in Organic Chemistry

The strategic placement of reactive sites on the aromatic ring of methyl 5-bromo-2,4-dichlorobenzoate makes it a highly valuable and versatile intermediate in organic synthesis. The presence of three distinct halogen atoms and an ester functional group allows for a wide range of chemical transformations, enabling chemists to introduce diverse functionalities and build intricate molecular frameworks.

Precursor to Complex Polyfunctional Organic Molecules

This compound serves as a crucial starting material for the synthesis of complex organic molecules that possess multiple functional groups. The differential reactivity of the bromine and chlorine atoms, along with the ester moiety, allows for selective and sequential reactions. This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving the desired molecular architecture. For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups. The halogen atoms can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This step-wise functionalization is essential for creating polyfunctional compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.

Building Block for Novel Molecular Architectures

The unique arrangement of substituents on this compound makes it an ideal building block for the construction of novel and complex molecular architectures. Its rigid aromatic core provides a stable scaffold upon which intricate three-dimensional structures can be assembled. Chemists can exploit the reactivity of the various functional groups to create elaborate molecules that would be difficult to synthesize using other methods. This capability is particularly important in the development of new drugs, where the specific spatial arrangement of atoms is often critical for biological activity.

Utility in the Design and Synthesis of Advanced Chemical Entities

The versatility of this compound extends to its use as a key intermediate in the design and synthesis of a wide array of advanced chemical entities with specific functions.

Intermediate for Chemical Probe Development

In the field of chemical biology, chemical probes are indispensable tools for studying biological processes. The synthesis of these probes often requires a modular approach, where different functional units are systematically combined. This compound, with its multiple reactive handles, is well-suited for this purpose. The halogen atoms can be used to attach reporter groups, such as fluorescent dyes or affinity tags, while the ester group can be modified to link the probe to a targeting moiety. This allows for the creation of sophisticated chemical probes that can be used to visualize, track, and manipulate biological molecules in living systems.

Precursor to Agrochemical and Industrial Chemical Syntheses (e.g., dyes, pigments)

The structural motifs present in this compound are also found in a variety of commercially important chemicals, including agrochemicals and industrial dyes and pigments. For example, related bromo- and chloro-substituted benzoic acids and their derivatives are known intermediates in the synthesis of herbicides and insecticides. glindiachemicals.com The specific combination of halogens can influence the biological activity and environmental persistence of these compounds.

Development of Materials with Specific Optical Properties

The incorporation of heavy atoms like bromine into organic molecules can influence their photophysical properties, making them interesting candidates for the development of materials with specific optical characteristics. While research specifically detailing the use of this compound in materials with tailored optical properties is limited, the broader class of bromo-containing organic compounds has been explored for such applications. researchgate.net The presence of the bromine atom can enhance intersystem crossing, a process that can lead to phosphorescence. This property is valuable in the development of materials for applications such as organic light-emitting diodes (OLEDs) and optical sensors. Further research may uncover the potential of this compound and its derivatives in the design of novel optical materials.

Exploration in Nonlinear Optical (NLO) Material Research

Nonlinear optical (NLO) materials are crucial for modern technologies like high-speed information processing, optical data storage, and telecommunications. Organic molecules have emerged as promising candidates for NLO applications due to their large nonlinearities and the ability to tailor their properties through molecular engineering.

Research into organic NLO crystals has demonstrated that derivatives of 2,4-dichlorobenzoic acid possess significant third-order nonlinear optical properties. For instance, the organic salt p-toluidinium 2,4-dichlorobenzoate (B1228512) (PTDA) has been synthesized and studied for its NLO characteristics. researchgate.net Single crystal X-ray diffraction analysis of PTDA revealed a monoclinic crystal system, and open-aperture Z-scan analysis confirmed its third-order nonlinearity, showing reverse saturable absorption. researchgate.net This behavior, where the absorption of light increases with increasing light intensity, is critical for optical limiting applications that protect sensitive equipment from high-intensity laser pulses. The study of PTDA and similar compounds like bis (creatininium 2,4-dichlorobenzoate) highlights the potential of the 2,4-dichlorobenzoate framework, as found in this compound, for the design of new materials with favorable NLO properties. epo.org The presence of heavy atoms like bromine can further enhance these properties, making the title compound a prospective candidate for investigation in this field.

Chemical Scaffolds for Medicinal Chemistry Research (as intermediates, not end drugs)

In medicinal chemistry, the goal is often to synthesize complex molecular architectures that can interact with biological targets. This compound serves as a key starting material for creating the core structures, or scaffolds, of various classes of biologically active compounds.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a key role in cell signaling and growth. researchgate.netgoogle.com A prominent scaffold used in the development of kinase inhibitors is the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] banglajol.infowjpr.netdiazepin-6-one core.

The synthesis of this tricyclic system often begins with a suitably substituted pyrimidine (B1678525), such as 2,4-dichloro-5-nitropyrimidine. chemicalbook.com This key intermediate can be prepared from 5-nitrouracil (B18501) through a reaction with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com While direct conversion from a benzoic acid is not the standard route, this compound represents a potential starting point for accessing the necessary precursors. A hypothetical route could involve the conversion of the benzoic acid moiety into a pyrimidine ring, a complex but feasible multi-step transformation in organic synthesis. More practically, the ester could be converted to 2-amino-5-bromobenzonitrile, a known precursor for related heterocyclic systems. researchgate.netgoogle.comnih.gov This aminobenzonitrile can then undergo cyclization reactions to build the diazepine (B8756704) portion of the final scaffold. The reactivity of the chloro and bromo substituents on the initial benzene (B151609) ring allows for further diversification and tuning of the inhibitor's properties.

Intermediates for Angiotensin II Receptor Antagonists

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat high blood pressure and heart failure. nih.govbu.edu.eg Prominent examples include Losartan and Valsartan. The synthesis of these complex molecules relies on key intermediates, and substituted benzoic acid derivatives can play a role.

The synthesis of Losartan, for example, often involves the construction of a biphenyl (B1667301) tetrazole core coupled to a substituted imidazole (B134444) ring. scilit.com A critical intermediate for the imidazole portion is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. banglajol.info The synthesis of the biphenyl core for ARBs like Valsartan frequently employs cross-coupling reactions starting with precursors like 4-bromomethyl-2'-cyanobiphenyl. google.com While this compound possesses the halogenated benzene structure common to many pharmaceutical precursors, its direct application in the most established synthetic routes for major ARBs like Losartan and Valsartan is not prominently documented. The specific substitution pattern may not be optimal for the key bond-forming reactions used to construct the biphenyl or imidazole moieties in these specific drugs. However, its structural motifs suggest it could be a potential precursor for novel ARB analogues through alternative synthetic strategies.

Precursors for Antidiabetic and Antiviral Agent Synthesis

This compound is a valuable precursor for intermediates used in the synthesis of modern antidiabetic drugs. Specifically, its core structure is related to key building blocks for SGLT2 inhibitors, such as Empagliflozin.

Patented synthetic routes for Empagliflozin frequently utilize 5-bromo-2-chlorobenzoic acid as a starting material. In one such process, this acid is converted into a ketone, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, which then undergoes several steps to form a key diarylmethane intermediate. banglajol.info This intermediate is crucial for the final assembly of the Empagliflozin molecule. Given that this compound is the methyl ester of 5-bromo-2,4-dichlorobenzoic acid, it can be readily hydrolyzed to the corresponding carboxylic acid, making it a highly relevant and adaptable starting material for these synthetic pathways. The process demonstrates the direct utility of this substitution pattern in constructing the core of a major antidiabetic agent.

In the realm of antiviral research, various substituted pyrimidinones (B12756618) have been evaluated for their activity. For instance, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and tested against different virus strains, showing that this scaffold is a promising area for antiviral drug discovery. google.com The synthesis of such pyrimidinones can start from simpler molecules, and the structural elements of this compound make it a conceivable, albeit indirect, precursor for creating libraries of such compounds for antiviral screening.

Future Directions and Interdisciplinary Research Prospects

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The reactivity of Methyl 5-bromo-2,4-dichlorobenzoate is primarily dictated by the differential reactivity of its three halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This inherent difference allows for selective functionalization, a cornerstone of modern organic synthesis.

Future research will likely focus on exploiting this reactivity in a variety of novel transformations. Site-selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, at the C5 position (bromine) are anticipated to be a major area of investigation. nih.govnih.govescholarship.orgacs.org The development of highly selective catalyst systems will be crucial to prevent competitive reactions at the chloro-substituted positions.

Beyond traditional cross-coupling, the exploration of photocatalysis presents a promising frontier. Visible-light-induced reactions could offer milder and more selective methods for activating the C-Br bond, potentially leading to novel carbon-carbon and carbon-heteroatom bond formations. beilstein-journals.orgbeilstein-journals.org The generation of aryl radicals from the corresponding carboxylic acids under photocatalytic conditions is an emerging area that could be extended to derivatives like this compound. beilstein-journals.orgorganic-chemistry.org

The table below outlines potential novel transformations for this compound, along with the key enabling technologies.

| Transformation Type | Potential Reagents/Catalysts | Anticipated Product Class |

| Site-Selective Suzuki Coupling | Palladium catalysts with specialized ligands | 5-Aryl-2,4-dichlorobenzoates |

| Site-Selective Sonogashira Coupling | Palladium/Copper co-catalysis | 5-Alkynyl-2,4-dichlorobenzoates |

| Site-Selective Buchwald-Hartwig Amination | Palladium or Copper catalysts | 5-Amino-2,4-dichlorobenzoates |

| Photocatalytic C-H Arylation | Organic dyes or metal complexes | Novel polycyclic aromatic systems |

| Reductive Dehalogenation | Transition metal catalysts, microbial enzymes | Selective removal of halogen atoms |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated processes, which offer enhanced safety, efficiency, and scalability. rsc.orgresearchgate.netsoftecks.inrsc.orgresearchgate.net The halogenation of organic compounds, often involving hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. rsc.orgresearchgate.netsoftecks.inrsc.org

The integration of this compound into these platforms could revolutionize its use in multi-step syntheses. Automated flow systems can enable the precise control of reaction parameters such as temperature, pressure, and stoichiometry, which is critical for achieving high selectivity in the functionalization of polyhalogenated compounds. nih.govwikipedia.orgresearchgate.net

A prospective automated synthesis platform could involve the following sequential steps:

Flow-based cross-coupling: A packed-bed reactor containing a heterogeneous palladium catalyst could be used for the initial site-selective functionalization at the C-Br bond.

In-line purification: The reaction stream could be passed through a scavenger resin to remove unreacted starting materials and catalyst residues.

Subsequent functionalization: The purified intermediate could then be directed to a second reactor for further transformation of the chloro substituents or the methyl ester.

This approach would not only accelerate the synthesis of complex molecules derived from this compound but also facilitate high-throughput screening of reaction conditions to discover novel reactivity.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Material Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new materials. Density Functional Theory (DFT) and other quantum chemistry methods can be employed to elucidate the subtle electronic and steric factors that govern the site-selectivity of reactions involving this compound. nih.gov

Future computational studies could focus on:

Modeling transition states: Calculating the activation energies for oxidative addition at each of the C-X bonds to predict the selectivity of various catalyst systems.

Predicting spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of novel derivatives.

Designing functional materials: Predicting the electronic and photophysical properties of polymers and metal-organic frameworks (MOFs) incorporating this compound as a building block.

The insights gained from these computational models will be invaluable for the rational design of new synthetic methodologies and functional materials with tailored properties.

Potential Applications in Emerging Fields of Functional Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel functional materials. The presence of multiple halogen atoms allows for the formation of halogen bonds, which are directional non-covalent interactions that can be used to control the self-assembly of molecules in the solid state. mdpi.comnih.govnih.govresearchgate.net

Potential applications in this area include:

Liquid Crystals: The rigid, anisotropic structure of derivatives of this compound could be exploited in the design of new liquid crystalline materials.

Organic Electronics: Incorporation of this unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Supramolecular Assemblies: The ability to form halogen bonds could be utilized to construct complex two- and three-dimensional supramolecular architectures with porous structures, potentially for applications in gas storage or catalysis. nih.govmpg.de

The table below summarizes the potential applications and the key properties of this compound that are relevant to each application.

| Application Area | Key Property | Potential Functionality |

| Liquid Crystals | Anisotropic molecular shape | Display technologies |

| Organic Electronics | Tunable electronic properties | Semiconductor or emissive layers |

| Supramolecular Chemistry | Halogen bonding capability | Crystal engineering, host-guest chemistry |

Innovations in Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

This includes:

Biocatalysis: The use of enzymes, such as halogenases and dehalogenases, could provide highly selective and environmentally benign methods for the synthesis and modification of this compound. nih.govnih.govnih.gov Biocatalytic approaches for C-H bond functionalization are also gaining traction and could be applied to derivatives of this molecule. nih.gov The enzymatic synthesis of benzoate (B1203000) esters has also been reported and could be adapted for this compound. nih.gov

Photocatalysis: As mentioned earlier, visible-light photocatalysis offers a green alternative to traditional methods that often require harsh reaction conditions and stoichiometric reagents. beilstein-journals.orgbeilstein-journals.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water or bio-derived solvents, will be a key consideration.

The exploration of these sustainable methodologies will not only reduce the environmental impact of synthesizing and using this compound but may also lead to the discovery of novel and more efficient chemical transformations.

常见问题

Q. What are the optimized synthetic routes for Methyl 5-bromo-2,4-dichlorobenzoate, and what factors influence reaction yields?

this compound is synthesized via esterification of 5-bromo-2,4-dichlorobenzoic acid. In a representative protocol, the acid is treated with methanol under acidic or coupling agent conditions to form the methyl ester. For derivatives, subsequent functionalization (e.g., Buchwald coupling) introduces substituents, as demonstrated in the synthesis of related benzoate esters with yields of 72–76% . Key factors affecting yields include:

- Catalyst selection : Palladium-based catalysts (e.g., for cross-coupling).

- Base choice : Lithium diisopropylamide (LDA) for deprotonation.

- Reaction time and temperature : Optimized to minimize side reactions.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄/MeOH, reflux | 85–90%* |

| Buchwald Coupling | Pd(dba)₂, XPhos, 80°C | 72% |

| *Estimated based on analogous procedures. |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester formation and halogen substitution patterns. For example, the methyl ester proton appears at ~3.9 ppm, while aromatic protons resonate downfield due to electron-withdrawing substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 283.89 for C₈H₅BrCl₂O₂).